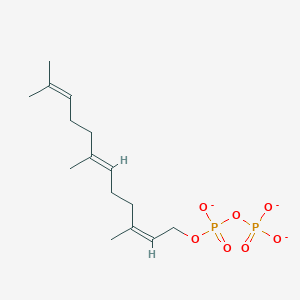
2-cis,6-trans-Farnesyl diphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cis,6-trans-farnesyl diphosphate(3-) is trianion of 2-cis,6-trans-farnesyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a 2-cis,6-trans-farnesyl diphosphate.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
2-cis,6-trans-Farnesyl diphosphate(3-) has garnered attention for its potential role in drug development, particularly in targeting pathways associated with cholesterol synthesis and cancer treatment.
- Cholesterol Synthesis : Research indicates that this compound is involved in the mevalonate pathway, which is crucial for cholesterol biosynthesis. Inhibitors of this pathway, such as statins, have been shown to affect the levels of farnesyl diphosphate and its derivatives, thereby influencing cholesterol levels and related diseases .
- Cancer Treatment : The compound's role in cellular signaling pathways makes it a candidate for developing anti-cancer therapies. Studies suggest that modulation of isoprenoid metabolism can impact tumor growth and metastasis.
Biotechnology Applications
In biotechnology, 2-cis,6-trans-Farnesyl diphosphate(3-) is utilized for its biochemical properties that facilitate metabolic engineering.
- Biosynthesis of Terpenoids : The compound acts as a precursor for various terpenoids, which are valuable in pharmaceuticals and flavoring agents. Its unique structure allows for specific enzymatic reactions that can lead to the production of complex terpenoid structures .
- Synthetic Biology : Researchers are exploring the use of 2-cis,6-trans-Farnesyl diphosphate(3-) in synthetic biology applications to engineer microorganisms for the sustainable production of biofuels and biochemicals derived from terpenoids.
Metabolic Engineering
Metabolic engineering efforts often focus on optimizing pathways involving 2-cis,6-trans-Farnesyl diphosphate(3-) to enhance the yield of desired metabolites.
- Pathway Optimization : By manipulating the expression of genes involved in the farnesyl diphosphate pathway, researchers can increase the production of specific isoprenoids. This approach has been applied to enhance the yield of natural products with pharmaceutical significance .
- Enzyme Engineering : The catalytic mechanisms involving farnesyl diphosphate synthase and related enzymes are being studied to improve their efficiency and specificity towards producing 2-cis,6-trans-Farnesyl diphosphate(3-) and its derivatives .
Case Study 1: Cholesterol Regulation
A study demonstrated that inhibiting farnesyl diphosphate synthase led to reduced levels of farnesyl diphosphate and subsequent decreases in cholesterol synthesis. This finding supports the potential use of 2-cis,6-trans-Farnesyl diphosphate(3-) as a target for cholesterol-lowering drugs .
Case Study 2: Terpene Production
In a metabolic engineering project aimed at increasing terpene production in yeast, researchers successfully integrated genes responsible for farnesyl diphosphate synthesis. This resulted in a significant increase in the yield of desired terpenoid products, showcasing the utility of 2-cis,6-trans-Farnesyl diphosphate(3-) as a key intermediate .
Comparative Analysis Table
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-cis,6-trans-Farnesyl diphosphate(3-) | Isomer | Specific geometric configuration influencing reactivity |
| Farnesyl diphosphate | Parent Compound | Lacks specific geometric configurations |
| Geranylgeranyl diphosphate | Precursor | Longer carbon chain; involved in different pathways |
| Decaprenyl diphosphate | Long Isoprenoid | Key role in bacterial cell wall synthesis |
Propiedades
Fórmula molecular |
C15H25O7P2-3 |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
[oxido-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3/b14-9+,15-11- |
Clave InChI |
VWFJDQUYCIWHTN-PVMFERMNSA-K |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















